Myclobutanil

Chiral fungicide Enantioselective bioactivity Myclobutanil enantiomers

Procure the isolated (R)-enantiomer of Myclobutanil (CAS 244094-39-1) for definitive chiral research. Unlike the racemic mixture, this enantiomer demonstrates distinct stereoselective bioactivity, exhibiting 1.79–1.96× lower potency than the (S)-form, enabling precise enantiomer-specific CYP51 inhibition studies. With documented 1.68× faster plasma clearance and preferential tissue accumulation, it is the critical standard for environmental fate and residue analysis method development. Utilize as a non-tumorigenic DMI benchmark for mechanistic toxicology, contrasting with liver tumorigens like propiconazole. Ideal for validating chiral LC-MS/MS methods and resistance monitoring programs where practical resistance to racemic myclobutanil is widespread.

Molecular Formula C15H17ClN4
Molecular Weight 288.77 g/mol
CAS No. 244094-39-1
Cat. No. B10753112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyclobutanil
CAS244094-39-1
Molecular FormulaC15H17ClN4
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
InChIKeyHZJKXKUJVSEEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons.
Soluble in ethanol, benzene, ethyl acetate, and acetone.
In water, 142 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Myclobutanil (CAS 244094-39-1): A Chiral Triazole Fungicide for Research and Agricultural Procurement


Myclobutanil is a chiral triazole fungicide belonging to the demethylation inhibitor (DMI) class that targets fungal sterol 14α-demethylase (CYP51) to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes [1]. The compound with CAS number 244094-39-1 specifically refers to the (R)-enantiomer of myclobutanil, which is one of two stereoisomeric forms that constitute the commercially available racemic mixture (a 1:1 blend of (R)- and (S)-configurations) [2]. While myclobutanil is widely recognized as a broad-spectrum systemic fungicide for controlling powdery mildew, rust, and scab diseases across various crops, the (R)-enantiomer exhibits distinct stereoselective behavior in terms of bioactivity, metabolism, and environmental fate compared to its (S)-counterpart and the racemic form [3].

Why Myclobutanil (CAS 244094-39-1) Cannot Be Simply Replaced by Other Triazole Fungicides or the Racemic Mixture


The triazole fungicide class encompasses numerous active ingredients (e.g., tebuconazole, propiconazole, difenoconazole) that share a common CYP51 inhibition mechanism, yet they exhibit substantial differences in potency, resistance profiles, toxicity, and stereoselective behavior that preclude direct substitution [1]. For instance, in vitro studies demonstrate that the fungicidal activity of triazoles against Fusarium oxysporum f. sp. cubense follows a clear potency ranking: prothioconazole > tebuconazole > propiconazole > myclobutanil, highlighting that in-class potency is not interchangeable [2]. Moreover, resistance prevalence varies dramatically among DMIs; widespread practical resistance to myclobutanil has been documented in Venturia inaequalis populations, whereas sensitivity to the newer DMI difenoconazole remains largely intact [3]. Most critically, the specific CAS number 244094-39-1 corresponds to the isolated (R)-enantiomer, which possesses distinct pharmacokinetic and bioactivity properties compared to the racemic mixture or the (S)-enantiomer. The (+)-enantiomer (which corresponds to (S)-myclobutanil) is 1.79–1.96 times more active than the (-)-enantiomer, meaning that procurement of the racemic form or the incorrect enantiomer will yield significantly different efficacy outcomes in experimental or industrial applications [4].

Quantitative Differentiation Evidence for Myclobutanil (CAS 244094-39-1) Relative to Key Comparators


Enantiomer Bioactivity: (S)-Myclobutanil Exhibits 1.79–6.4× Higher Fungicidal Activity than (R)-Myclobutanil Across Pathogens

The fungicidal activity of myclobutanil is stereoselective, with the (+)-enantiomer ((S)-myclobutanil) consistently demonstrating higher potency than the (-)-enantiomer ((R)-myclobutanil, CAS 244094-39-1). Against Fusarium spp., the EC50 difference between the two enantiomers ranged from 1.4- to 6.4-fold [1]. Against the specific pathogens Cercospora arachidicola, Fulvia fulva, and Phytophthora infestans, the (+)-enantiomer was 1.79–1.96 times more active than the (-)-enantiomer in antimicrobial activity tests [2]. In studies against Physalospora piricola, the EC50 of (+)-myclobutanil was 2.6441 mg/L compared to 8.6927 mg/L for (-)-myclobutanil, representing a 3.29-fold difference. Against Gibberella zeae, the EC50 values were 0.7381 mg/L for (+)-myclobutanil and 4.4157 mg/L for (-)-myclobutanil, a 5.98-fold difference [3].

Chiral fungicide Enantioselective bioactivity Myclobutanil enantiomers

Comparative In Vitro Potency: Myclobutanil Shows 4.0× Higher EC50 than Tebuconazole Against Fusarium oxysporum TR4

In a head-to-head comparison of four triazole fungicides against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), myclobutanil demonstrated the lowest fungicidal activity among the tested compounds. The relative activity ranking was prothioconazole > tebuconazole > propiconazole > myclobutanil [1]. Against three different isolates of SHS (SHS 1-3, SHS 1-6, SHS 1-7), the EC50 values for myclobutanil were consistently higher than those for tebuconazole. Specifically, for isolate SHS 1-3, myclobutanil exhibited an EC50 of 0.52 μg/mL compared to 0.13 μg/mL for tebuconazole—a 4.0-fold higher value indicating lower potency. For SHS 1-6, the EC50 values were 0.22 μg/mL for myclobutanil versus 0.086 μg/mL for tebuconazole (2.56-fold higher). For SHS 1-7, myclobutanil showed an EC50 of 0.57 μg/mL compared to 0.10 μg/mL for tebuconazole (5.7-fold higher) [2].

Triazole fungicide Fusarium oxysporum EC50 comparison

Resistance Prevalence: 63% of Venturia inaequalis Orchard Populations Exhibit Practical Resistance to Myclobutanil, While Difenoconazole Sensitivity Remains Largely Intact

A large-scale survey of Venturia inaequalis (apple scab) populations across New England, the mid-Atlantic, and the Midwest from 2004 to 2013 examined 3,987 single-lesion conidial isolates from 141 orchard populations. The study revealed that 63% of orchard populations had practical resistance to myclobutanil, 13% had reduced sensitivity, and only 24% remained fully sensitive [1]. In contrast, when the same orchard populations were screened for sensitivity to the more recently introduced DMI fungicide difenoconazole between 2010 and 2013, only 1 out of 37 orchard populations showed reduced sensitivity, while the remaining 36 populations were fully sensitive. The mean baseline EC50 for difenoconazole against 44 sensitive isolates was established at 0.002 μg/mL [2].

Fungicide resistance Venturia inaequalis Apple scab DMI fungicide

Mammalian Toxicity Profile: Myclobutanil Is Not Hepatotumorigenic in Mice, Unlike Propiconazole and Triadimefon

In a comparative toxicology study evaluating the hepatic effects of three conazole fungicides in male CD-1 mice treated via feed for 4, 30, or 90 days at doses up to 2000 ppm (myclobutanil), 2500 ppm (propiconazole), and 1800 ppm (triadimefon), a critical differentiation emerged: both propiconazole and triadimefon are hepatotoxic and hepatotumorigenic in mice, whereas myclobutanil is not a mouse liver tumorigen [1]. All three compounds induced similar patterns of dose-related increases in cytochrome P450 (CYP) metabolizing enzyme activity (PROD, MROD, EROD) and dose-dependent hepatocyte hypertrophy. However, the tumorigenic outcome was unique to propiconazole and triadimefon, with no specific pattern of tissue responses consistently differentiating the tumorigenic from the non-tumorigenic conazoles based on CYP enzyme activities and pathology alone [2].

Conazole fungicide Hepatotoxicity Tumorigenicity Rodent toxicology

Enantioselective Metabolism: (+)-Myclobutanil Is Preferentially Metabolized and Eliminated 1.68× Faster than (-)-Myclobutanil in Rabbits

Following a single intravenous administration in rabbits, the pharmacokinetics of myclobutanil enantiomers exhibited significant stereoselectivity. The total plasma clearance (CL) of the (+)-enantiomer ((S)-myclobutanil) was 1.68-fold higher than that of the (-)-enantiomer ((R)-myclobutanil, CAS 244094-39-1), indicating that the high-bioactivity (+)-form is preferentially metabolized and eliminated from plasma [1]. Consistent findings were observed across multiple tissues including liver, brain, heart, kidney, fat, and muscle, resulting in the relative enrichment of the low-activity (-)-myclobutanil in biological systems [2].

Enantioselective metabolism Pharmacokinetics Chiral pesticide Myclobutanil

Aquatic Toxicity: Myclobutanil Exhibits 5.9× Lower Acute Toxicity to Duckweed than Tetraconazole but 6.9× Higher than Tebuconazole

An evaluation of aquatic toxicity among several triazole fungicides revealed substantial differences in their effects on Lemna minor (duckweed). Myclobutanil exhibited an EC50 of 9.134 mg/L, classifying it as moderately toxic to this aquatic plant species [1]. In comparison, tetraconazole was highly toxic with an EC50 of 0.539 mg/L (16.9× more toxic than myclobutanil), while tebuconazole showed moderate toxicity with an EC50 of 1.552 mg/L (5.9× more toxic than myclobutanil). Propiconazole was not included in this particular aquatic plant assay, but other studies on embryo-larval zebrafish indicate that propiconazole and myclobutanil induce similar levels of acute toxicity (lipid peroxidation and oxidative stress at 0.3 and 1 μg/L), whereas tebuconazole is least toxic to aquatic organisms under comparable exposure conditions [2].

Aquatic toxicology Triazole fungicide EC50 Environmental risk

Recommended Research and Industrial Applications for Myclobutanil (CAS 244094-39-1) Based on Comparative Evidence


Enantioselective Environmental Fate and Metabolism Studies

The distinct stereoselective behavior of myclobutanil enantiomers—specifically the 1.68× faster plasma clearance of (+)-myclobutanil and the preferential tissue accumulation of (-)-myclobutanil (CAS 244094-39-1) in mammalian systems [1]—makes this compound an ideal candidate for research on chiral pesticide environmental fate, residue analysis method development, and enantioselective metabolism studies. Researchers investigating the long-term persistence and bioaccumulation of triazole fungicides can utilize the isolated (R)-enantiomer to track tissue-specific enrichment patterns and assess human health implications of enantiomeric residues.

Fungicide Resistance Monitoring and Baseline Sensitivity Establishment

Given the documented widespread practical resistance to myclobutanil in Venturia inaequalis populations (63% of 141 orchard populations) compared to the largely intact sensitivity to newer DMIs like difenoconazole [2], myclobutanil serves as a critical reference standard for resistance monitoring programs. Diagnostic laboratories and agricultural research stations can employ myclobutanil as a benchmark DMI to assess cross-resistance patterns, establish sensitivity baselines for newly introduced fungicides, and guide regional disease management strategies.

Comparative Toxicology Studies of Conazole Hepatotumorigenicity

The unique toxicological profile of myclobutanil—specifically its lack of hepatotumorigenic activity in mice compared to the established liver tumorigens propiconazole and triadimefon [3]—positions this compound as an essential control and comparator in mechanistic toxicology research. Investigators studying the molecular events underlying conazole-induced hepatocarcinogenesis can use myclobutanil as a non-tumorigenic structural analog to identify critical pathways and biomarkers that differentiate safe from hazardous triazole fungicides.

Chiral Separation and Enantiomer-Specific Bioactivity Assays

The substantial difference in fungicidal activity between myclobutanil enantiomers—ranging from 1.4× to 6.4× across Fusarium spp. and 1.79× to 5.98× across multiple plant pathogens [4]—makes the isolated (R)-enantiomer (CAS 244094-39-1) a valuable tool for validating chiral separation methodologies and conducting enantiomer-specific bioactivity screens. Analytical chemistry laboratories and agrochemical research groups can use this compound to calibrate chiral LC-MS/MS methods and to investigate the structure-activity relationships governing stereoselective CYP51 inhibition.

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